(8-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(8-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core substituted with a fluorine atom and a hydroxyl group, along with a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the fluorine and hydroxyl groups. The piperazine ring is then attached through a nucleophilic substitution reaction, and finally, the pyridine moiety is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydroquinoline derivatives from reduction, and various substituted quinoline derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (8-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline: Shares the quinoline core and fluorine substitution but lacks the piperazine and pyridine moieties.
4-Hydroxyquinoline: Similar core structure with a hydroxyl group but without the fluorine and additional substituents.
Piperazine derivatives: Compounds with a piperazine ring but different substituents on the nitrogen atoms.
Uniqueness
(8-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups on the quinoline core, along with the piperazine and pyridine moieties, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H21FN4O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
8-fluoro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21FN4O2/c22-18-6-3-5-16-19(18)24-14-17(20(16)27)21(28)26-12-10-25(11-13-26)9-7-15-4-1-2-8-23-15/h1-6,8,14H,7,9-13H2,(H,24,27) |
InChI Key |
VQVNVBCXWXXFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=CC=C4F |
Origin of Product |
United States |
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